(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone
Description
The compound “(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone” is a benzophenone derivative featuring two substituted phenyl rings. One phenyl group is substituted at the 2-position with a trifluoromethyl (-CF₃) group, while the other phenyl ring is substituted at the 3-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety. The trifluoromethyl group enhances electron-withdrawing properties, which may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-9,12H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXPAQCXNPKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643495 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-26-3 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Attachment of the Benzyl Group: The pyrrole ring can then be functionalized with a benzyl group through a Friedel-Crafts alkylation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with pyrrole and trifluoromethyl groups are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, such compounds could be investigated for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features and physicochemical properties of the target compound with structurally related analogs:
Key Differences and Implications
Substituent Position Effects: The positional isomer 898764-43-7 (4-substituted dihydro-pyrrole) may exhibit distinct steric and electronic interactions compared to the target compound (3-substituted). Meta-substitution (3-position) often enhances steric accessibility for binding interactions compared to para-substitution (4-position) . Halogenated analogs like 898763-41-2 (4-chloro-2-fluorophenyl) demonstrate how electronegative substituents alter dipole moments and solubility.
Functional Group Impact :
- The compound 6HO lacks a second phenyl ring, reducing molecular complexity and lipophilicity (logP estimated at ~2.5 vs. ~4.0 for the target compound). This simplification may limit its applicability in hydrophobic environments .
- Compound 5 (from ) features a trifluoromethoxy (-OCF₃) group, which is less lipophilic than -CF₃ but provides similar electron-withdrawing effects. Its acetylated pyrrole core contrasts with the dihydro-pyrrole’s partial unsaturation, affecting conformational stability .
Synthetic Routes :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, 898763-41-2 is likely prepared via Ullmann or Suzuki-Miyaura coupling, while compound 5 involves refluxing imine precursors in aqueous conditions .
Biological Activity
The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone , also known as a pyrrole-derived ketone, has garnered attention for its potential biological activities. This detailed article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrrole moiety which is known for various pharmacological activities.
- A trifluoromethyl phenyl group , which may enhance lipophilicity and biological interactions.
- A ketone functional group that can participate in various chemical reactions.
The molecular formula is with a molecular weight of approximately 331.3 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance:
- Pyrrole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study highlighted that certain pyrrole-based compounds demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colon cancer models. The specific mechanism often involves interaction with cellular targets such as proteins involved in apoptosis regulation .
Neuroprotective Effects
Pyrrole-containing compounds have also been studied for their neuroprotective properties:
- Compounds similar to this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
- The neuroprotective effects are believed to be mediated through the modulation of signaling pathways related to neuronal survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrrole Ring | Associated with anticancer and neuroprotective activities |
| Trifluoromethyl Group | Enhances lipophilicity and biological interactions |
| Ketone Functional Group | Reactive site for biological interactions |
Research suggests that the presence of the trifluoromethyl group may enhance the binding affinity to biological targets, potentially increasing efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing pyrrole derivatives and appropriate aldehydes or ketones.
- Substitution Reactions : Employing electrophilic aromatic substitution to introduce the trifluoromethyl group onto the phenyl ring.
Study on Anticancer Activity
A recent study investigated a series of pyrrole derivatives, including those structurally similar to our compound, demonstrating significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating potent activity comparable to established chemotherapeutics .
Neuroprotective Study
In another research effort, a pyrrole derivative was tested for neuroprotective effects in an animal model of neurodegeneration. Results indicated that the compound significantly reduced markers of oxidative stress and inflammation in neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
